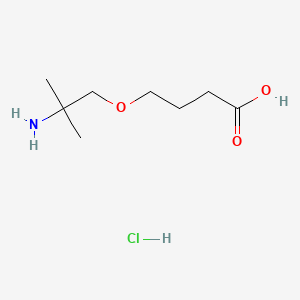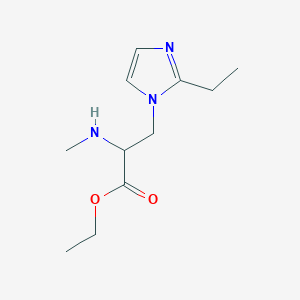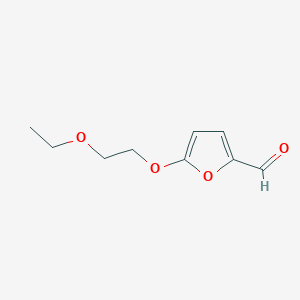
4-(2-Amino-2-methylpropoxy)butanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a butanoic acid moiety, and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride typically involves the reaction of 2-amino-2-methylpropanol with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and butanoic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The hydrochloride salt form enhances its solubility and stability, making it more effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-amino-2-methylpropoxy)butanoic acid
- 4-(2-amino-2-methylpropoxy)butanoic acid methyl ester
- 4-(2-amino-2-methylpropoxy)butanoic acid ethyl ester
Uniqueness
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability compared to similar compounds. This makes it particularly valuable in applications where these properties are critical .
Propiedades
Fórmula molecular |
C8H18ClNO3 |
|---|---|
Peso molecular |
211.68 g/mol |
Nombre IUPAC |
4-(2-amino-2-methylpropoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,9)6-12-5-3-4-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |
Clave InChI |
IIMVASKOZJIDOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCCCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)




![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)


